7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one
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Overview
Description
7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. This compound is characterized by its unique structure, which includes a methoxybenzyl group and a phenyl group attached to the imidazo[1,5-a]pyrazine core. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-methoxybenzylamine with 2-phenyl-3-formylimidazo[1,5-a]pyrazine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,5-a]pyrazine core can be reduced under specific conditions.
Substitution: The phenyl and methoxybenzyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted phenyl or methoxybenzyl derivatives.
Scientific Research Applications
7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for microbial survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: Similar heterocyclic compounds with potential biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocycles with diverse applications in medicinal chemistry.
Uniqueness
7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl and phenyl groups contribute to its unique reactivity and potential as a bioactive molecule .
Properties
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-17-9-7-15(8-10-17)12-22-13-19(16-5-3-2-4-6-16)23-14-21-11-18(23)20(22)24/h2-11,13-14H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXZNVAQNYENBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N3C=NC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20833933 |
Source
|
Record name | 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20833933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849199-52-6 |
Source
|
Record name | 7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20833933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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